N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Description
N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxyphenyl group, a piperidine ring, a pyrazole ring, and a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-4-2-3-15(13-18)14-23-11-8-17(9-12-23)24-19(7-10-21-24)22-20(25)16-5-6-16/h2-4,7,10,13,16-17H,5-6,8-9,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNRVYSIWBWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can produce a primary or secondary alcohol.
Scientific Research Applications
N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for developing novel materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the piperidine and pyrazole rings contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methoxyphenyl)piperidin-4-yl]pyrazole-3-carboxamide: Similar structure but lacks the cyclopropane ring.
N-[2-(3-methoxyphenyl)piperidin-4-yl]pyrazole-3-carboxamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
